what is the structure of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
what is the structure of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Structure and Chemistry of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
The pyrazole ring system is a foundational scaffold in medicinal and agricultural chemistry, renowned for its versatile biological activities.[1] Compounds incorporating this five-membered aromatic heterocycle are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and herbicidal activities.[2][3] This guide provides a detailed technical examination of a specific derivative, 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid .
This molecule is a significant synthetic intermediate, combining three key structural motifs: a pyrazole core, an N-linked chlorophenyl ring, and a C-linked carboxylic acid. Understanding the interplay of these components is crucial for its application in the rational design of novel therapeutic agents and agrochemicals. While this specific compound is a discrete chemical entity, its detailed public data is limited; therefore, this guide synthesizes direct structural analysis with field-proven insights from closely related analogs to provide a comprehensive scientific overview.
Core Molecular Structure Analysis
The systematic IUPAC name, 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, precisely defines its molecular architecture. The structure is best deconstructed into its three primary constituent parts:
-
The 1H-Pyrazole Core: This is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The aromaticity of the ring system confers significant thermodynamic stability. The nitrogen at position 1 (N1) is substituted, while the nitrogen at position 2 (N2) bears a lone pair of electrons contributing to the aromatic sextet.
-
The N1-Substituent (1-(4-chlorophenyl)): A phenyl group is attached to the N1 position of the pyrazole ring. The "4-chloro" designation indicates that a chlorine atom is located at the para-position of this phenyl ring. This substituent significantly influences the molecule's electronic properties and lipophilicity. The electron-withdrawing nature of the chlorine atom and the steric bulk of the phenyl ring are critical determinants of intermolecular interactions.
-
The C3-Substituent (3-carboxylic acid): A carboxylic acid group (-COOH) is attached to the carbon atom at position 3 of the pyrazole ring. This functional group is a strong hydrogen bond donor and acceptor, profoundly impacting the molecule's solubility, acidity (pKa), and ability to bind to biological targets such as enzyme active sites.
These components assemble into a planar, rigid structure that is a common feature in pharmacologically active molecules designed for specific receptor binding.
Physicochemical and Identification Properties
While extensive experimental data for this exact compound is not cataloged in major public databases, its fundamental properties can be calculated from its structure. Data from close structural isomers are provided for context.
| Property | Value | Source / Method |
| IUPAC Name | 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | Nomenclature |
| Molecular Formula | C₁₀H₇ClN₂O₂ | Calculated |
| Molecular Weight | 222.63 g/mol | Calculated |
| Canonical SMILES | C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)Cl | Structure |
| CAS Number | Not publicly indexed. | Database Search |
| Appearance (Predicted) | White to off-white crystalline powder | Analog Comparison |
| Melting Point (Analog) | 211-214 °C for 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid[4] | Analog Data[4] |
Synthesis and Mechanistic Rationale
The synthesis of N-aryl pyrazole carboxylic acids is well-established in organic chemistry. The most logical and efficient pathway is a variation of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
-
Step 1: Reagent Preparation. In a round-bottom flask equipped with a reflux condenser, dissolve one molar equivalent of 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.
-
Step 2: Neutralization. Add one molar equivalent of a base, such as sodium acetate, to neutralize the hydrochloride salt and liberate the free hydrazine base in situ.
-
Step 3: Condensation/Cyclization. To the solution from Step 2, add one molar equivalent of ethyl 2,4-dioxobutanoate . This β-keto ester provides the three-carbon backbone required to form the pyrazole ring with the correct substitution pattern for the carboxylic acid precursor.
-
Step 4: Reaction. Heat the mixture to reflux for 2-4 hours. The reaction proceeds via initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring, resulting in ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate .
-
Step 5: Saponification. After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (2-3 molar equivalents) and heat to reflux for an additional 1-2 hours to hydrolyze the ethyl ester to the corresponding sodium carboxylate.
-
Step 6: Isolation. Cool the mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) until the pH is approximately 2-3. The target compound, 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid , will precipitate as a solid.
-
Step 7: Purification. Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
Causality Behind Experimental Choices:
-
4-chlorophenylhydrazine is chosen as it directly installs the required N1-substituent.
-
Ethyl 2,4-dioxobutanoate is the critical dicarbonyl partner. Its structure ensures that upon cyclization, the ester group (a precursor to the carboxylic acid) is positioned at C3 of the resulting pyrazole ring.
-
Saponification is a standard and robust method for converting an ester to a carboxylic acid, which is essential for the final product's functionality.
Caption: Synthetic workflow for 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid.
Potential Applications and Biological Significance
While specific bioactivity data for 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is not extensively published, the activities of its close structural analogs provide a strong basis for predicting its potential applications.
-
Agrochemicals: Many N-phenyl pyrazole derivatives are potent herbicides and fungicides.[4] The combination of the chlorophenyl group and the pyrazole core is a common feature in commercial crop protection agents. The carboxylic acid handle can be used to modulate solubility and transport properties or serve as a point for further chemical modification. Analogs have demonstrated potential as pesticides and herbicides.[5]
-
Pharmaceuticals: Pyrazole carboxylic acids are privileged structures in drug discovery. The rigid scaffold is ideal for presenting substituents in a well-defined spatial orientation for binding to enzyme active sites or receptors.
-
Anti-inflammatory Agents: Numerous pyrazole derivatives function as inhibitors of enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The general structure is explored for novel anti-inflammatory and analgesic drugs.[1][4]
-
Anticancer Agents: Derivatives of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated as potential antitumor agents, showing activity against various cancer cell lines.[6][7]
-
Antiviral Activity: A study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs, derived from a similar core, reported their evaluation for anti-HCV (Hepatitis C virus) activity.[7]
-
The title compound is, therefore, an exceptionally valuable intermediate for building libraries of more complex molecules for screening in both drug discovery and agrochemical development programs.
Conclusion
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a precisely defined chemical structure featuring a stable aromatic pyrazole core functionalized with a lipophilic chlorophenyl group at the N1 position and a polar, reactive carboxylic acid group at the C3 position. This strategic combination of functional groups makes it a highly valuable and versatile building block. While it remains a specialized research chemical, its synthesis is straightforward via established condensation chemistry. Based on extensive data from closely related analogs, it holds significant potential as a scaffold for developing next-generation pharmaceuticals and agrochemicals, particularly in the fields of oncology, inflammation, and crop science.
References
-
National Center for Biotechnology Information. (n.d.). 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. PubChem Compound Database. Retrieved from [Link]
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Retrieved from [Link]
-
Kumar, D., & Singh, R. (2015). chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research, 4(9), 1-25. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid, 97%. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | C10H7ClN2O3 | CID 10610012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
